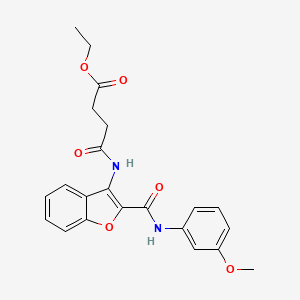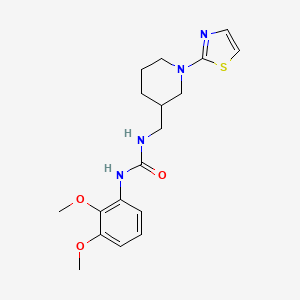
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTPU belongs to the class of urea derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Anticancer Agents
Research has shown that urea derivatives, including those with substitutions that impart flexibility or specific binding characteristics, have been explored for their biochemical activities, including as inhibitors of specific enzymes like acetylcholinesterase and for their antiproliferative effects against various cancer cell lines. For instance, the synthesis and evaluation of flexible urea derivatives have demonstrated potential in optimizing interactions with enzyme hydrophobic binding sites, suggesting their utility in designing enzyme inhibitors (Vidaluc et al., 1995). Similarly, the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on selective cancer cell lines, positioning them as potential anticancer agents (Jian Feng et al., 2020).
Steric and Structural Studies
Steric effects and structural modifications in urea compounds have been a focal point to understand their reactivity and interaction with biological targets. Investigations into the metalation and cleavage of highly hindered ureas provide insights into the synthesis strategies that could be applied to develop compounds with desired reactivity and stability profiles (T. Hassel & D. Seebach, 1978). These studies are crucial for designing molecules that can effectively engage with biological targets or possess specific pharmacokinetic properties.
Ligand-Receptor Interactions
Understanding the interaction between chemical compounds and biological receptors is key to developing therapeutic agents. Studies on the reactions of monodentate ligands with metal synthon under aqueous conditions provide a basis for exploring how similar urea derivatives might interact with metal ions or other chemical entities in biological systems (Brenton R. Franklin et al., 2008). This knowledge can be applied in drug design, where precise interactions with biological targets are crucial for therapeutic efficacy.
Antimicrobial and Anti-Proliferative Activities
The synthesis and biological evaluation of compounds like 1,3,4-Oxadiazole N-Mannich Bases highlight the potential antimicrobial and anti-proliferative activities of urea derivatives. These compounds have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). Such studies pave the way for the development of new therapeutic agents targeting specific bacterial pathogens or cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWWLKBOTDNQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)





![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)
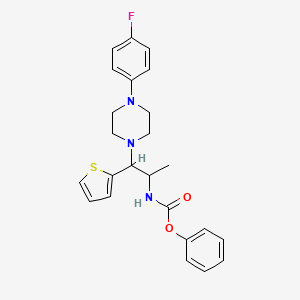
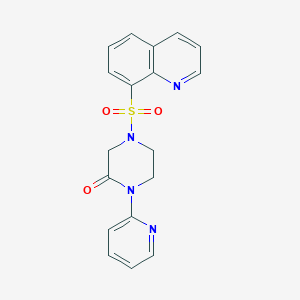
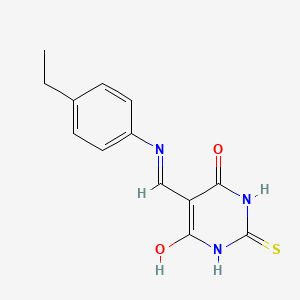
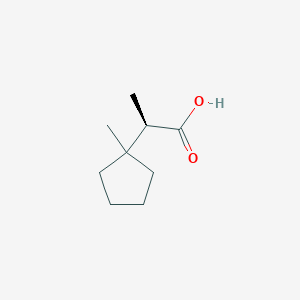
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)
